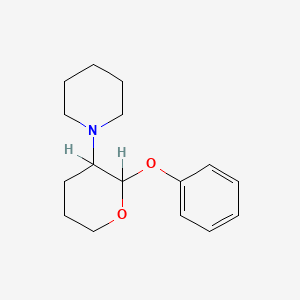
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine is a complex organic compound that features a piperidine ring fused with a tetrahydropyran ring, which is further substituted with a phenoxy group
Preparation Methods
The synthesis of 1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol with an acid catalyst.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of an appropriate amine with a diol or dihalide under basic conditions.
Industrial production methods often involve continuous flow reactions to enhance yield and efficiency. These methods utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Chemical Reactions Analysis
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is employed in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(2-Phenoxytetrahydro-2H-pyran-3-yl)piperidine can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Tetrahydropyran: A six-membered ring containing one oxygen atom.
Phenoxy-substituted Compounds: These compounds contain a phenoxy group attached to different core structures and are used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64646-90-8 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-(2-phenoxyoxan-3-yl)piperidine |
InChI |
InChI=1S/C16H23NO2/c1-3-8-14(9-4-1)19-16-15(10-7-13-18-16)17-11-5-2-6-12-17/h1,3-4,8-9,15-16H,2,5-7,10-13H2 |
InChI Key |
APAMQUCUKNWYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCCOC2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


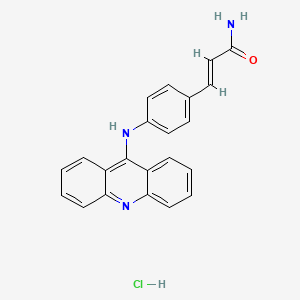
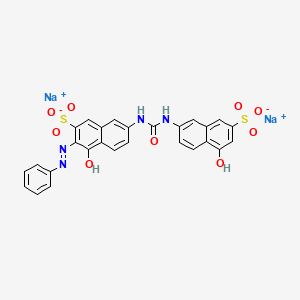
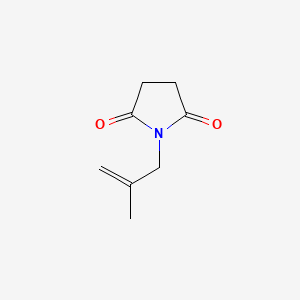
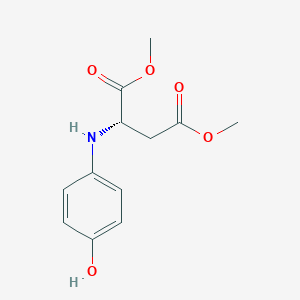
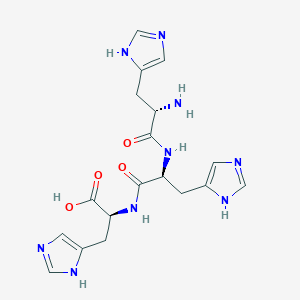

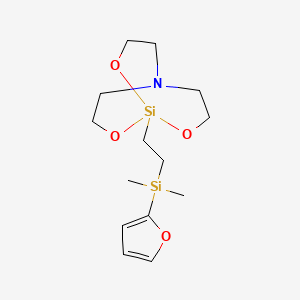
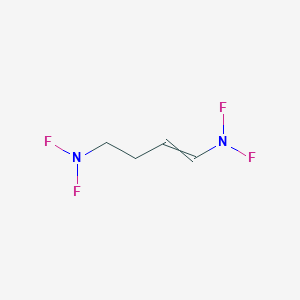
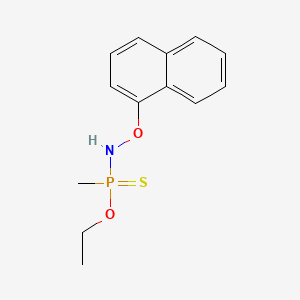
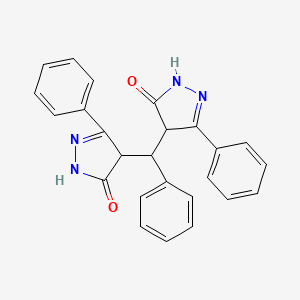
![1,1'-[1,4-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B14488143.png)
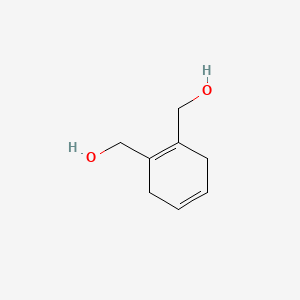
![1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14488160.png)

